molecular formula C13H23F2N3O3S B6948981 N-[4-(difluoromethyl)cyclohexyl]-3-(methylsulfamoyl)pyrrolidine-1-carboxamide

N-[4-(difluoromethyl)cyclohexyl]-3-(methylsulfamoyl)pyrrolidine-1-carboxamide

Cat. No.: B6948981
M. Wt: 339.40 g/mol
InChI Key: XRSAGAHARJJWDU-UHFFFAOYSA-N
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Description

    Starting Material: The difluoromethylcyclohexyl intermediate.

    Reagents: Methylsulfonyl chloride and a base such as triethylamine.

    Conditions: The reaction is performed at low temperatures to control the exothermic nature of the sulfonylation process.

  • Formation of the Pyrrolidine-1-carboxamide Moiety

      Starting Material: The intermediate from the previous step.

      Reagents: Pyrrolidine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

      Conditions: The reaction is typically conducted in an inert atmosphere to prevent oxidation and other side reactions.

  • Industrial Production Methods

    Industrial production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. Key steps include:

      Continuous Difluoromethylation: Utilizing microreactors to ensure precise control over reaction conditions.

      Automated Sulfonylation: Employing automated systems to handle the exothermic nature of the reaction safely.

      Coupling Reactions: Using high-throughput reactors to facilitate the formation of the final product.

    Properties

    IUPAC Name

    N-[4-(difluoromethyl)cyclohexyl]-3-(methylsulfamoyl)pyrrolidine-1-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C13H23F2N3O3S/c1-16-22(20,21)11-6-7-18(8-11)13(19)17-10-4-2-9(3-5-10)12(14)15/h9-12,16H,2-8H2,1H3,(H,17,19)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    XRSAGAHARJJWDU-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CNS(=O)(=O)C1CCN(C1)C(=O)NC2CCC(CC2)C(F)F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C13H23F2N3O3S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    339.40 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-[4-(difluoromethyl)cyclohexyl]-3-(methylsulfamoyl)pyrrolidine-1-carboxamide typically involves multiple steps:

    • Formation of the Difluoromethylcyclohexyl Intermediate

        Starting Material: Cyclohexane.

        Reagents: Difluoromethylating agents such as difluoromethyl bromide.

        Conditions: The reaction is usually carried out under anhydrous conditions with a base like potassium carbonate to facilitate the substitution reaction.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

        Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.

        Conditions: Typically carried out under acidic or basic conditions.

        Products: Oxidation of the difluoromethyl group can lead to the formation of carboxylic acids or ketones.

    • Reduction

        Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

        Conditions: Conducted under anhydrous conditions to prevent hydrolysis.

        Products: Reduction of the sulfonyl group can yield sulfides or thiols.

    • Substitution

        Reagents: Nucleophiles like amines or alcohols.

        Conditions: Typically performed in polar aprotic solvents.

        Products: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

    Scientific Research Applications

    Chemistry

      Catalysis: The compound can act as a ligand in catalytic processes, enhancing the efficiency of certain reactions.

      Material Science: Used in the synthesis of advanced materials with specific properties, such as fluorinated polymers.

    Biology

      Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structural features.

      Biochemical Probes: Employed in the study of biochemical pathways and mechanisms.

    Medicine

      Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

      Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

    Industry

      Agriculture: Used in the development of agrochemicals, such as herbicides and fungicides.

      Chemical Manufacturing: Employed in the synthesis of specialty chemicals and intermediates.

    Mechanism of Action

    The mechanism of action of N-[4-(difluoromethyl)cyclohexyl]-3-(methylsulfamoyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, while the sulfonyl and pyrrolidine moieties contribute to its overall stability and bioactivity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby disrupting normal biochemical processes.

    Comparison with Similar Compounds

    Similar Compounds

      N-[4-(trifluoromethyl)cyclohexyl]-3-(methylsulfamoyl)pyrrolidine-1-carboxamide: Similar structure but with a trifluoromethyl group, which may alter its chemical and biological properties.

      N-[4-(difluoromethyl)phenyl]-3-(methylsulfamoyl)pyrrolidine-1-carboxamide: Contains a phenyl ring instead of a cyclohexyl ring, affecting its reactivity and applications.

    Uniqueness

    N-[4-(difluoromethyl)cyclohexyl]-3-(methylsulfamoyl)pyrrolidine-1-carboxamide is unique due to the combination of its difluoromethyl group and cyclohexyl ring, which confer specific chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications.

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